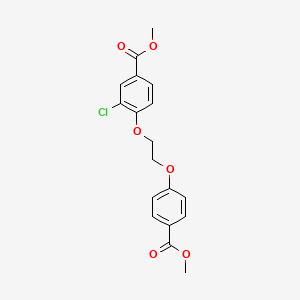

Methyl 3-chloro-4-(2-(4-(methoxycarbonyl)phenoxy)ethoxy)benzoate

Description

Methyl 3-chloro-4-(2-(4-(methoxycarbonyl)phenoxy)ethoxy)benzoate is a benzoate ester derivative featuring a chloro substituent at the 3-position and a methoxycarbonylphenoxy ethoxy chain at the 4-position. The compound’s structure suggests utility in agrochemical or pharmaceutical contexts due to its ester and aromatic ether functionalities .

Properties

CAS No. |

92832-37-6 |

|---|---|

Molecular Formula |

C18H17ClO6 |

Molecular Weight |

364.8 g/mol |

IUPAC Name |

methyl 3-chloro-4-[2-(4-methoxycarbonylphenoxy)ethoxy]benzoate |

InChI |

InChI=1S/C18H17ClO6/c1-22-17(20)12-3-6-14(7-4-12)24-9-10-25-16-8-5-13(11-15(16)19)18(21)23-2/h3-8,11H,9-10H2,1-2H3 |

InChI Key |

RBTPNQHMKIAYMR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation methods for EINECS 296-604-9 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.

Reaction Conditions: These conditions include temperature, pressure, and the presence of specific catalysts or solvents that facilitate the reaction. The optimization of these conditions is crucial for achieving high efficiency and selectivity in the synthesis process.

Industrial Production: Large-scale production methods often involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

EINECS 296-604-9 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

EINECS 296-604-9 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is used in biochemical assays and as a probe to study biological processes.

Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of EINECS 296-604-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Chlorine Substitution : The dichloro analog (433.67 g/mol) has a higher molecular weight and density than the target compound, likely due to increased halogen content. Chlorine atoms enhance lipophilicity and may influence biological activity .

- Nitro vs.

- Steric Effects : The tert-octyl group in the nitro analog introduces significant steric bulk, which may reduce solubility but improve membrane permeability in agrochemical applications .

Mechanistic Insights :

- Electron-Withdrawing Groups : Chlorine and nitro groups deactivate the aromatic ring, directing electrophilic substitution and stabilizing hydrolysis-resistant esters.

- Ethoxy Chains: Enhance solubility in non-polar matrices, critical for formulation in herbicides .

Biological Activity

Methyl 3-chloro-4-(2-(4-(methoxycarbonyl)phenoxy)ethoxy)benzoate, with the CAS number 92832-37-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17ClO6

- Molecular Weight : 364.777 g/mol

- LogP : 3.93 (indicating moderate lipophilicity)

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown significant growth inhibition in tumorigenic cells while sparing non-tumorigenic cells, indicating a selective action that could be leveraged for cancer therapy.

- Analgesic Properties : The compound's structural analogs have been studied for their analgesic effects. In animal models, certain derivatives have demonstrated efficacy in reducing pain responses, potentially through modulation of pain pathways.

- Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Signaling Pathways : It may interfere with specific signaling pathways involved in cell proliferation and survival.

Case Study 1: Antitumor Activity

A study conducted on a series of benzoate derivatives, including this compound, revealed promising results in inhibiting the growth of human cancer cell lines. The study utilized various assays to quantify cell viability and apoptosis rates post-treatment. The results indicated a dose-dependent response, with IC50 values comparable to established chemotherapeutics.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| Control (Doxorubicin) | 10 | HeLa |

Case Study 2: Analgesic Effects

In another study focused on analgesic properties, this compound was incorporated into a formulation tested using the hot plate method in rodents. The results showed a significant reduction in pain response times compared to the control group.

| Treatment | Pain Response Time (seconds) |

|---|---|

| Methyl Compound (300 mg/kg) | 12 ± 1.5 |

| Control (Saline) | 20 ± 2.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.